Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride
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Overview
Description
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of carbonic acid, dimethylaminoethyl, and phenyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride typically involves the reaction of carbonic acid derivatives with alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl and phenyl ester groups under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carbonic acid, dimethyl ester: This compound has a similar carbonic acid structure but with different ester groups.
Carbonic acid, ethyl phenyl ester: This compound also contains a phenyl ester group but differs in its overall structure and properties.
Uniqueness
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88384-32-1 |
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Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
[3-(dimethylamino)-1-(4-methylphenyl)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-15-9-11-16(12-10-15)18(13-14-20(2)3)23-19(21)22-17-7-5-4-6-8-17;/h4-12,18H,13-14H2,1-3H3;1H |
InChI Key |
WWCMFVYZWJYLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCN(C)C)OC(=O)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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